molecular formula C26H33N3O B5086730 2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide

2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide

Cat. No.: B5086730
M. Wt: 403.6 g/mol
InChI Key: RNDIMLNLZQLYRG-UHFFFAOYSA-N
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Description

2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazide moiety: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivative.

    Introduction of the naphthalene ring: This step involves the coupling of the naphthalene ring to the hydrazide moiety through an amination reaction.

    Addition of the phenyl group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

Industrial Production Methods

Industrial production of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or hydrazines.

Scientific Research Applications

2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-2-(naphthalen-1-ylamino)-N’-phenylpentanehydrazide: Similar structure but with a pentane chain instead of hexane.

    2-butyl-2-(naphthalen-1-ylamino)-N’-phenylheptanehydrazide: Similar structure but with a heptane chain instead of hexane.

Uniqueness

2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O/c1-3-5-19-26(20-6-4-2,25(30)29-28-22-15-8-7-9-16-22)27-24-18-12-14-21-13-10-11-17-23(21)24/h7-18,27-28H,3-6,19-20H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDIMLNLZQLYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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